Coclaurine
Overview
Description
Coclaurine is a naturally occurring alkaloid belonging to the class of tetrahydroisoquinoline alkaloids. It is a nicotinic acetylcholine receptor antagonist and has been isolated from various plant sources, including Nelumbo nucifera, Sarcopetalum harveyanum, and Ocotea duckei . This compound has a chemical formula of C17H19NO3 and a molar mass of 285.343 g/mol .
Biochemical Analysis
Biochemical Properties
Coclaurine interacts with several enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of benzylisoquinoline alkaloids (BIA), where it is O-methylated by (S)-coclaurine N-methyltransferase (CNMT) to yield (S)-reticulene . This process involves the interaction of this compound with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), N-methyl-coclaurine-3’-hydroxylase (NMCH), and methylthis compound-4’-O- methyltransferase (4’OMT) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a nicotinic acetylcholine receptor antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. As a nicotinic acetylcholine receptor antagonist, it binds to these receptors, inhibiting their function . It also interacts with enzymes in the biosynthesis of benzylisoquinoline alkaloids, influencing their activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of benzylisoquinoline alkaloids. It interacts with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), and this compound N-methyltransferase (CNMT) in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coclaurine can be synthesized through several methods. One common synthetic route involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde, followed by cyclization to form the tetrahydroisoquinoline structure . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources. Plants like Nelumbo nucifera are cultivated, and this compound is extracted using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Coclaurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Coclaurine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex alkaloids.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Coclaurine exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist. It binds to these receptors and inhibits their activation, leading to a decrease in neurotransmitter release. This mechanism is involved in its sedative and tranquilizing effects . Molecular docking studies have shown that this compound has a strong binding affinity towards targets such as PTGS2 and PTGS1 .
Comparison with Similar Compounds
Coclaurine is structurally similar to other tetrahydroisoquinoline alkaloids, such as:
Northis compound: Shares a similar backbone but lacks the methoxy group present in this compound.
N-methylthis compound: Contains an additional methyl group on the nitrogen atom.
Cepharanthine: A dimeric form of this compound with enhanced biological activity
This compound’s uniqueness lies in its specific binding affinity to nicotinic acetylcholine receptors and its diverse range of biological activities .
Properties
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKXRQZSRUVPY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197561 | |
Record name | Coclaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-39-5 | |
Record name | Coclaurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coclaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coclaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COCLAURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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